N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative characterized by a 2-methylpropyl side chain substituted with a hydroxyl group and a 4-methoxyphenyl moiety. The benzofuran core is further substituted with a methoxy group at the 7-position. This compound is of interest in medicinal chemistry due to the benzofuran scaffold’s prevalence in bioactive molecules, particularly in targeting enzymes or receptors associated with inflammation, cancer, and neurological disorders.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-21(24,12-14-7-9-16(25-2)10-8-14)13-22-20(23)18-11-15-5-4-6-17(26-3)19(15)27-18/h4-11,24H,12-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIYMCFWUINXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the condensation of 2-hydroxybenzaldehyde with an appropriate methoxy-substituted phenylacetic acid derivative, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Functional Group Reactivity
| Functional Group | Reactivity | Potential Reactions |
|---|---|---|
| Carboxamide | Nucleophilic | Reaction with alkylating agents (e.g., methyl iodide) or electrophiles (e.g., ketenes). |
| Hydroxyl | Acidic | Esterification, oxidation to ketones, or elimination reactions. |
| Methoxy | Electron-donating | Stabilizes intermediates in electrophilic substitution. |
| Benzofuran ring | Aromatic | Electrophilic substitution (e.g., nitration, bromination) or redox cycling. |
Biological Activity
While direct data for this compound is limited, benzofuran derivatives are known for:
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Antioxidant properties : Hydroxyl and methoxy groups may scavenge free radicals.
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Enzyme inhibition : The carboxamide group could interact with catalytic sites (e.g., proteases, kinases) .
Analytical Characterization
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NMR spectroscopy : Hydroxyl proton signals (δ 1–5 ppm), amide NH signals (δ 6–8 ppm), and aromatic protons (δ 6–8 ppm).
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Mass spectrometry : Molecular ion peak at m/z ~372 (approximate weight based on structure) .
Computational Modeling Insights
Density Functional Theory (DFT) studies on analogous compounds suggest:
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Electronic properties : Electron-rich benzofuran oxygen atoms may stabilize transition states in reactions.
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Reactivity hotspots : Electrophilic substitution favored at positions adjacent to oxygen atoms due to resonance effects.
Challenges and Considerations
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Synthesis optimization : Control of reaction conditions (temperature, solvent) is critical to minimize side reactions (e.g., hydrolysis of amides).
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Stability : Hydroxyl groups may undergo oxidation or dehydration under harsh conditions.
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Toxicity : Requires assessment due to potential bioaccumulation (if persistent) and bioactivity .
Comparative Analysis of Benzofuran vs. Benzothiazole Derivatives
| Feature | Benzofuran | Benzothiazole (from) |
|---|---|---|
| Core structure | Oxygen heteroatom | Sulfur and nitrogen heteroatoms |
| Electron density | Higher due to oxygen | Lower compared to benzofuran |
| Common reactions | Electrophilic substitution | Similar, but sulfur enhances stability |
| Biological activity | Antioxidant, enzyme inhibition | Anticancer, anti-inflammatory |
Future Research Directions
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. The inhibition of this pathway can lead to reduced tumor growth, making it a candidate for cancer treatment .
1.2 Antioxidant Properties
The compound demonstrates notable antioxidant activity, which is essential in preventing oxidative stress-related diseases. Studies have characterized its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
1.3 Antimicrobial Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide has shown promising results against various microbial strains. Its antimicrobial properties suggest potential applications in developing new antibiotics or preservatives .
Pharmacological Applications
2.1 Neurological Disorders
There is emerging evidence that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems highlights its potential in neuropharmacology .
2.2 Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases and conditions .
Material Science Applications
3.1 Polymer Composites
In material science, the incorporation of this benzofuran derivative into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Its unique chemical structure allows for improved performance in composite materials .
3.2 Nanotechnology
The compound's properties have also been investigated in nanotechnology applications, particularly in developing nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents efficiently makes it a valuable component in targeted drug delivery strategies .
Study on Antitumor Mechanisms
A recent study assessed the antitumor activity of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates when treated with the compound, linking its efficacy to mTORC1 inhibition .
Evaluation of Antioxidant Properties
Another study focused on evaluating the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that it effectively scavenged free radicals, demonstrating a strong potential for use as an antioxidant agent in food and pharmaceutical industries .
Data Summary Table
| Application Area | Key Findings | Potential Uses |
|---|---|---|
| Medicinal Chemistry | Inhibits mTORC1; exhibits antitumor activity | Cancer treatment |
| Pharmacology | Neuroprotective effects; anti-inflammatory | Neurological disorders |
| Material Science | Enhances mechanical properties of polymers | Advanced composite materials |
| Nanotechnology | Efficient drug encapsulation | Targeted drug delivery |
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzofuran carboxamides, but key differences in substitution patterns and side chains influence its physicochemical and biological properties. Below is a comparative analysis based on available evidence:
Compound 22 (N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide) :
- Structure : Features a 4-methoxybenzyl group at the 7-position and an N-methoxy-N-methylcarboxamide group.
- Synthesis : Synthesized via coupling of 7-(4-methoxybenzyl)-benzofuran-2-carboxylic acid with N,O-dimethylhydroxylamine using EDCI/DMAP, yielding 25% after purification .
- Carboxamide Substitution: The N-methoxy-N-methyl group in Compound 22 reduces hydrogen-bond donor capacity compared to the target compound’s secondary amide.
Physicochemical and Pharmacokinetic Properties
Stereochemical Considerations
The target compound’s 2-hydroxypropyl side chain introduces a chiral center, which could influence binding to enantioselective targets (e.g., kinases or GPCRs).
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide, also known as a benzofuran derivative, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 301.36 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, mediated through pathways involving p53 activation and downregulation of cyclin D1 .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation: The compound may modulate receptor activity associated with apoptosis and cell survival pathways.
Case Studies
- Anticancer Study on Breast Cancer Cells:
- Antimicrobial Efficacy:
Research Findings Summary
Q & A
Q. What methodologies are recommended for assessing metabolic stability and identifying major metabolites?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS.
- Metabolite ID : Use software (e.g., MetaboLynx) to predict fragmentation patterns.
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
